An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and its Derivatives
An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and its Derivatives
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-(2H-1,2,3-triazol-4-yl)benzonitrile and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Core Compound: 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Chemical Properties and Synthesis
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic organic compound with the molecular formula C₉H₆N₄. It features a benzonitrile moiety attached to a 1,2,3-triazole ring. The triazole ring is a five-membered heterocycle with three nitrogen atoms, known for its stability and significant role in medicinal chemistry. The presence of the nitrile (-C≡N) group and the triazole ring makes this compound a valuable scaffold for the development of novel therapeutic agents.
The synthesis of 3-(2H-1,2,3-triazol-4-yl)benzonitrile can be achieved through a variety of synthetic routes, with the Huisgen 1,3-dipolar cycloaddition being a prominent method.[1] This reaction typically involves the cycloaddition of an azide with a terminal alkyne. A plausible synthetic pathway for 3-(1H-1,2,3-triazol-4-yl)benzonitrile, a tautomer of the target compound, is the reaction between 3-ethynylbenzonitrile and an azide source.
Potential Applications
The structural motifs present in 3-(2H-1,2,3-triazol-4-yl)benzonitrile suggest its potential in several therapeutic areas:
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Antimicrobial Agents: Triazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2]
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Ligand Design: The nitrogen-rich triazole ring and the polar nitrile group make it an attractive candidate for designing ligands that can interact with various biological targets.[1]
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Material Science: The aromatic nature of the compound suggests its potential use in the development of novel materials.[1]
While direct experimental data on the biological activity of 3-(2H-1,2,3-triazol-4-yl)benzonitrile is limited in the reviewed literature, the therapeutic potential of its core structure is highlighted by the significant activity of its derivatives.
Derivatives as PD-1/PD-L1 Inhibitors
Recent research has focused on the development of derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile as potent inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[3]
Quantitative Data: In Vitro PD-1/PD-L1 Inhibition
A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] The half-maximal inhibitory concentration (IC₅₀) values for key compounds are summarized in the table below.
| Compound ID | Structure | IC₅₀ (μM)[3] |
| 6 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride | 12.28 |
| 7 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 |
| 8a | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 14.08 |
Experimental Protocols
General Procedure for the Synthesis of Biphenyl-Triazole-Benzonitrile Derivatives (8a-w) [3]
To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), acetic acid (0.01 mL, 0.17 mmol) was added. The reaction mixture was stirred for 2 hours, then cooled to 0 °C. Sodium cyanoborohydride (NaCNBH₃, 0.043 g, 0.7 mmol) was added, and the mixture was stirred at room temperature for 8 hours under an inert atmosphere. Upon completion, as monitored by Thin Layer Chromatography (TLC), the methanol was removed under reduced pressure.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay [3]
The inhibitory activity of the synthesized compounds on the PD-1/PD-L1 interaction was determined using an HTRF assay. The assay measures the fluorescence resonance energy transfer between a Europium cryptate-labeled anti-tag (donor) and an XL665-labeled anti-tag (acceptor). Inhibition of the PD-1/PD-L1 interaction results in a decrease in the HTRF signal. The assay was performed in a 384-well low volume plate with varying concentrations of the test compounds.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a key regulator of the adaptive immune response. PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of the T cell's anti-tumor activity. The synthesized biphenyl-triazole-benzonitrile derivatives act as inhibitors of this interaction, thereby restoring the T cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling and inhibition by triazole derivatives.
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of 3-(2H-1,2,3-triazol-4-yl)benzonitrile were not identified, the broader class of triazole-containing compounds is well-established for its antibacterial and antifungal activities.[2] The mechanism of action for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.
General Experimental Protocol: Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
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Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
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Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
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Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Synthetic Workflow and Logic
The synthesis of complex organic molecules like the biphenyl-triazole-benzonitrile derivatives often involves a multi-step process. A generalized workflow for the synthesis of these compounds is depicted below.
Caption: Generalized synthetic workflow for triazole derivatives.
Conclusion
3-(2H-1,2,3-Triazol-4-yl)benzonitrile represents a valuable chemical scaffold with significant potential in drug discovery. While direct biological data for the core compound is emerging, its derivatives have demonstrated potent activity as inhibitors of the PD-1/PD-L1 immune checkpoint, highlighting the therapeutic promise of this chemical class. Further investigation into the antimicrobial properties and other potential applications of the core compound and its analogues is warranted. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Buy 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | 550364-01-7 [smolecule.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
